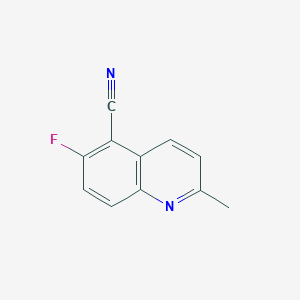

6-Fluoro-2-methylquinoline-5-carbonitrile

Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. sigmaaldrich.comnih.gov Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide variety of biological targets, exhibiting an impressive array of pharmacological activities. mdpi.com These include antimalarial (e.g., quinine, chloroquine), antibacterial (e.g., ciprofloxacin), anticancer (e.g., topotecan), and anti-inflammatory properties. sigmaaldrich.comresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its biological efficacy and target selectivity. nih.gov Beyond medicine, quinoline derivatives are also employed as ligands in organometallic catalysis, as sensors, and as luminescent materials. nih.gov The rich history and diverse applications of quinolines continue to drive the development of new synthetic methodologies to access novel derivatives with unique properties. mdpi.com

Strategic Incorporation of Fluorine in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds is a widely used strategy in modern drug design and materials science. ossila.comhnue.edu.vn Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size means it often acts as a "super-hydrogen," causing minimal steric hindrance while dramatically altering electronic properties. hnue.edu.vn The incorporation of a C-F bond can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity, which can improve membrane permeability and bioavailability, and modulate the pKa of nearby functional groups. ossila.comresearchgate.netsigmaaldrich.com These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.net It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this element in medicinal chemistry. nih.gov The development of novel and efficient methods for the selective fluorination of heterocycles remains an active and important area of chemical research. ossila.com

Role of Carbonitrile Moieties in Organic Synthesis and Functional Materials

The carbonitrile group, or cyano group (-C≡N), is a versatile and valuable functional group in organic chemistry. nih.gov Defined as an organic compound containing a carbon-nitrogen triple bond, the nitrile is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govuni-muenchen.de This reactivity makes nitriles important intermediates in organic synthesis. They can be readily hydrolyzed under acidic or basic conditions to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. uni-muenchen.deacs.org This synthetic flexibility allows for the conversion of the cyano group into a variety of other functionalities, providing a powerful tool for building complex molecular structures. Furthermore, aryl nitriles are key components in many dyes, agrochemicals, and pharmaceuticals. The unique electronic properties of the nitrile group also make it a useful component in the design of functional materials with specific optical or electronic characteristics.

Contextualization of 6-Fluoro-2-methylquinoline-5-carbonitrile within the Quinoline Family

This compound is a specific derivative that combines the key features discussed above: a quinoline core, a fluorine atom, and a carbonitrile group. While specific research on this exact molecule is limited, its structure can be understood by examining its constituent parts and related compounds. The parent compound, 6-Fluoro-2-methylquinoline (B24327), is a known chemical entity.

The synthesis of such a molecule would likely involve multi-step strategies common in quinoline chemistry, potentially culminating in the introduction of the carbonitrile group at the C5 position of a pre-formed 6-fluoro-2-methylquinoline ring. Methods for introducing a cyano group onto a quinoline ring, such as cyanation of quinoline N-oxides, have been developed and could be adapted for this purpose. researchgate.net

The presence of the electron-withdrawing fluorine atom at the 6-position and the carbonitrile group at the 5-position would significantly influence the electronic distribution within the quinoline ring system compared to the parent 6-Fluoro-2-methylquinoline. This substitution pattern is expected to modulate the molecule's reactivity, photophysical properties, and, importantly, its potential biological activity. For instance, in other quinoline series, the introduction of substituents like nitro or cyano groups has been shown to impart significant antiproliferative activity against cancer cell lines. nih.gov Therefore, this compound represents a promising, albeit currently under-explored, scaffold for further investigation in medicinal and materials chemistry.

Structure

3D Structure

Properties

CAS No. |

86053-15-8 |

|---|---|

Molecular Formula |

C11H7FN2 |

Molecular Weight |

186.18 g/mol |

IUPAC Name |

6-fluoro-2-methylquinoline-5-carbonitrile |

InChI |

InChI=1S/C11H7FN2/c1-7-2-3-8-9(6-13)10(12)4-5-11(8)14-7/h2-5H,1H3 |

InChI Key |

YRCBOLATGIHDPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 2 Methylquinoline 5 Carbonitrile

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 6-Fluoro-2-methylquinoline-5-carbonitrile is anticipated to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitrile (C≡N) stretching vibration is one of the most distinct and is expected to appear in the region of 2240-2220 cm⁻¹. This sharp and intense band is a key identifier for the carbonitrile moiety.

The carbon-fluorine (C-F) stretching vibration of the aryl fluoride (B91410) is predicted to be observed in the 1250-1020 cm⁻¹ range. The exact position of this band can be influenced by the electronic environment of the quinoline (B57606) ring system. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group at the 2-position would also be present, with the symmetric and asymmetric stretching modes occurring around 2962 and 2872 cm⁻¹, respectively, and bending vibrations in the 1450-1375 cm⁻¹ range.

The quinoline ring itself will give rise to a complex pattern of C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ region. These bands are often sensitive to the substitution pattern on the ring. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ region.

Raman Spectroscopy (as complementary technique)

Raman spectroscopy provides complementary information to FTIR. The nitrile (C≡N) stretching vibration, while visible in the FTIR spectrum, is also expected to produce a strong and sharp signal in the Raman spectrum around 2240-2220 cm⁻¹. This is due to the significant change in polarizability of the C≡N bond during vibration.

The symmetric breathing vibrations of the quinoline ring system are often strong in the Raman spectrum and are anticipated in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations will also be present. The C-F bond, being highly polar, may not show a strong Raman signal. The non-polar C=C bonds of the aromatic system, however, are expected to produce intense Raman bands. This complementary nature of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule.

Assignment of Characteristic Vibrational Modes (e.g., C≡N, C-F, C-H)

The assignment of the principal vibrational modes of this compound is based on established group frequency correlations and the analysis of the spectra of structurally related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Description |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman | Stretching vibrations of the C-H bonds on the quinoline ring. |

| Methyl C-H Stretch | 2962-2872 | FTIR, Raman | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| Nitrile (C≡N) Stretch | 2240-2220 | FTIR, Raman | Stretching vibration of the carbon-nitrogen triple bond of the nitrile group. |

| C=C/C=N Ring Stretch | 1650-1400 | FTIR, Raman | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. |

| Methyl C-H Bend | 1450-1375 | FTIR | Bending vibrations of the H-C-H angles in the methyl group. |

| Carbon-Fluorine (C-F) Stretch | 1250-1020 | FTIR | Stretching vibration of the carbon-fluorine bond. |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FTIR | Bending vibrations of the C-H bonds out of the plane of the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, as well as the anisotropic effects of the aromatic system.

The methyl protons at the 2-position are anticipated to appear as a singlet in the upfield region of the aromatic spectrum, likely around 2.5-2.7 ppm. The aromatic protons will exhibit more complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton at position 3 is expected to be a doublet, coupled to the proton at position 4. The proton at position 4 will likely be a doublet of doublets, coupled to the proton at position 3 and showing a smaller long-range coupling. The protons on the fluorinated ring, H-7 and H-8, will also show splitting due to both proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ (at C-2) | ~2.6 | s | - |

| H-3 | ~7.4 | d | J(H3-H4) = ~8.5 |

| H-4 | ~8.2 | d | J(H4-H3) = ~8.5 |

| H-7 | ~7.6 | dd | J(H7-H8) = ~9.0, J(H7-F) = ~5.0 |

| H-8 | ~8.1 | dd | J(H8-H7) = ~9.0, J(H8-F) = ~2.5 |

Note: The predicted values are based on computational models and may differ from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon atom attached to the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The methyl carbon will be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (at C-2) | ~25 |

| C-2 | ~160 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~148 |

| C-5 | ~95 |

| C-5a (C≡N) | ~118 |

| C-6 | ~162 (d, ¹JCF ≈ 250 Hz) |

| C-7 | ~115 (d, ²JCF ≈ 21 Hz) |

| C-8 | ~130 (d, ³JCF ≈ 8 Hz) |

| C-8a | ~145 |

Note: The predicted values and coupling constants are based on computational models and may differ from experimental values. The multiplicity (d = doublet) is due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the fluorine atom's chemical environment.

The spectrum is expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal is influenced by the electronic effects of the quinoline ring and the adjacent cyano group at C-5. The resonance may appear as a doublet due to coupling with the proton at the C-7 position (⁴JHF coupling) or a more complex multiplet if long-range couplings to other protons are resolved. The precise chemical shift would be benchmarked against a standard reference, typically CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the protons on the quinoline ring, such as between H-3 and H-4, and between H-7 and H-8. This confirms the proximity of these protons within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This is the most reliable method for assigning the carbon signals of protonated carbons. columbia.edu Each CH group (and the CH₃ group) in the molecule would produce a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.edu HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. sdsu.edu For instance, key HMBC correlations would be expected from the methyl protons (at C-2) to the C-2 and C-3 carbons, and from H-4 to the nitrile carbon (C-5), C-4a, and C-5.

These 2D NMR methods, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the quinoline core. youtube.comrsc.org

Analysis of Chemical Shifts and Coupling Constants for Structural Confirmation

The specific chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra provide detailed electronic and geometric information that confirms the structure of this compound. The electron-withdrawing nature of the fluorine and nitrile substituents and the electron-donating methyl group will cause characteristic shifts in the NMR signals compared to an unsubstituted quinoline.

Below is a table of hypothetical ¹H and ¹³C NMR data based on typical values for substituted quinolines.

| Position | Atom | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity & J (Hz) | Rationale / Expected HMBC Correlations |

| 2-CH₃ | ¹H | ~2.7 | s | Protons would correlate to C-2 and C-3. |

| 3 | ¹H | ~7.5 | d, J ≈ 8.5 | Correlates to H-4 in COSY. |

| 4 | ¹H | ~8.3 | d, J ≈ 8.5 | Correlates to H-3 in COSY. |

| 7 | ¹H | ~7.8 | dd, J ≈ 9.0, 2.5 | Correlates to H-8 in COSY. |

| 8 | ¹H | ~8.2 | d, J ≈ 9.0 | Correlates to H-7 in COSY. |

| 2 | ¹³C | ~160 | - | Quaternary carbon, shows correlation to methyl protons. |

| 3 | ¹³C | ~124 | - | Shows correlation to H-4 and methyl protons. |

| 4 | ¹³C | ~138 | - | Shows correlation to H-3. |

| 4a | ¹³C | ~149 | - | Quaternary carbon, shows correlation to H-3, H-4, H-8. |

| 5 | ¹³C | ~108 | - | Quaternary carbon, shows correlation to H-4. |

| 5-CN | ¹³C | ~117 | - | Nitrile carbon, shows correlation to H-4. |

| 6 | ¹³C | ~162 (d, ¹JCF ≈ 250 Hz) | - | Quaternary carbon, shows correlation to H-7, H-8. |

| 7 | ¹³C | ~115 (d, ²JCF ≈ 20 Hz) | - | Shows correlation to H-8. |

| 8 | ¹³C | ~132 | - | Shows correlation to H-7. |

| 8a | ¹³C | ~128 | - | Quaternary carbon, shows correlation to H-7. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insights into its photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted quinoline system. Quinoline derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) arising from π → π* electronic transitions within the aromatic system. nih.govresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents. The presence of the cyano and fluoro groups is expected to modulate the absorption profile compared to unsubstituted 2-methylquinoline (B7769805).

Hypothetical UV-Vis Absorption Data

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Ethanol | ~230 | ~285 | ~325 |

| Dichloromethane | ~232 | ~288 | ~328 |

Fluorescence Spectroscopy (e.g., Emission Maxima, Quenching Mechanisms)

Many quinoline derivatives are known to be fluorescent, and this property is highly dependent on their substitution pattern and environment. mdpi.comnih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence emission at a longer wavelength. The emission maximum (λem) is a key characteristic.

Fluorescence quenching, the process that decreases fluorescence intensity, can occur through various mechanisms. For quinoline-based fluorophores, quenching can be induced by interactions with other molecules in solution (e.g., metal ions, oxygen) or by internal processes related to molecular structure and dynamics. The electron-withdrawing nitrile group might influence the fluorescence properties, potentially affecting the quantum yield.

Photophysical Properties (e.g., Quantum Yields, Stokes Shift, Fluorescence Lifetime Decay)

A detailed photophysical characterization would involve quantifying several key parameters that describe the fluorescence behavior of the compound.

Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. Many quinoline derivatives exhibit quantum yields that are highly sensitive to their substitution and solvent environment. mdpi.comnih.gov

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise. mdpi.com

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is a characteristic property that can be sensitive to the molecular environment and quenching processes. acs.org

Illustrative Photophysical Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| Absorption Max (λabs) | 325 nm | Wavelength of maximum light absorption. |

| Emission Max (λem) | 450 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | 125 nm | Indicates significant difference between absorption and emission, reducing spectral overlap. mdpi.com |

| Quantum Yield (ΦF) | 0.15 (in Ethanol) | Represents a moderate fluorescence efficiency. |

Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, confirming its identity and offering insights into its structural components.

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₇FN₂, the theoretical exact mass can be calculated. This calculated mass is a crucial reference point for experimental HRMS analysis, where a measured mass that is extremely close to the theoretical value confirms the elemental formula of the synthesized compound. While specific experimental HRMS data for this compound is not widely published, the PubChem database lists its exact mass as 186.05932639 Da.

In a broader context, HRMS analysis of related fluoroquinolone derivatives often involves electrospray ionization (ESI) to generate protonated molecules ([M+H]⁺) or other adducts. The high resolving power of the mass analyzer allows for the differentiation of compounds with very similar nominal masses, ensuring unambiguous identification.

For 6-Fluoro-2-methylquinoline (B24327), the top three peaks observed in its mass spectrum are at m/z 161 (the molecular ion), 133, and 160. nih.gov This indicates that upon ionization, the parent molecule undergoes fragmentation, and the resulting charged fragments are detected. The separation via gas chromatography prior to mass analysis ensures that the mass spectrum obtained corresponds to a single, pure compound from a mixture.

Table 1: GC-MS Data for the Related Compound 6-Fluoro-2-methylquinoline

| Feature | Observation | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈FN | nih.gov |

| Molecular Weight | 161.18 g/mol | nih.gov |

| Top Peak (m/z) | 161 | nih.gov |

| 2nd Highest Peak (m/z) | 133 | nih.gov |

| 3rd Highest Peak (m/z) | 160 | nih.gov |

This data is for the related compound 6-Fluoro-2-methylquinoline and is presented to infer potential characteristics of this compound.

The analysis of fragmentation patterns in mass spectrometry helps to elucidate the structure of a molecule. The fragmentation of the quinoline ring system is influenced by the substituents present. For 6-Fluoro-2-methylquinoline, the observed fragment at m/z 133 likely corresponds to the loss of a neutral fragment with a mass of 28 Da, which could be ethylene (B1197577) (C₂H₄) or carbon monoxide (CO), from the molecular ion. The peak at m/z 160 suggests the loss of a single hydrogen atom.

For this compound, the fragmentation pathway would be expected to be more complex due to the presence of the additional nitrile group. The molecular ion peak would be expected at m/z 186. Plausible fragmentation pathways could involve the loss of HCN (27 Da) from the molecular ion, a characteristic fragmentation for nitriles, leading to a fragment ion at m/z 159. The stability of the quinoline ring system suggests that it would likely remain intact during the initial fragmentation steps. In the mass spectrum of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a prominent fragment observed corresponds to the 4-fluorobenzyl group, indicating that fragmentation often occurs at the substituent groups. mdpi.com

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. While the specific crystal packing of this compound is unknown, the molecular structure suggests several possible interactions that would influence its solid-state architecture.

The planar aromatic quinoline core is conducive to π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. The presence of a fluorine atom can lead to C-H···F hydrogen bonds and potentially halogen bonding interactions. The nitrile group is a good hydrogen bond acceptor and could participate in C-H···N hydrogen bonds with neighboring molecules. These non-covalent interactions play a crucial role in the formation of a stable three-dimensional supramolecular architecture. Studies on other nitrogen-containing heterocyclic compounds have shown that a combination of C-H···N hydrogen bonds and π-π stacking interactions are common motifs that direct the crystal packing.

Computational and Theoretical Investigations of 6 Fluoro 2 Methylquinoline 5 Carbonitrile

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science for calculating a molecule's properties. Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to describe the properties of molecules in the presence of time-dependent external fields, such as those from light, which allows for the simulation of electronic absorption spectra. researchgate.net For a molecule like 6-Fluoro-2-methylquinoline-5-carbonitrile, these calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable, or "optimized," geometry.

Conformational landscape analysis would explore different spatial arrangements of the molecule's substituents, such as the methyl (-CH3) and carbonitrile (-CN) groups. While the quinoline (B57606) ring system is largely planar, rotation around single bonds could lead to different conformers. By calculating the relative energies of these conformers, researchers can identify the most likely structure or structures present at room temperature. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electron Density Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping the distribution of electron density for these orbitals across the molecule. This would reveal which parts of the molecule are most electron-rich (HOMO) and electron-poor (LUMO), providing insight into its potential reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data This table is a template showing how data would be presented. Specific values for this compound are not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. dergi-fytronix.com

For this compound, an MEP map would highlight the electronegative nitrogen and fluorine atoms as regions of negative potential (red or yellow) and hydrogen atoms or other electron-deficient areas as regions of positive potential (blue). This provides a clear, intuitive picture of the molecule's reactive sites and intermolecular interaction patterns. dergi-fytronix.com

Natural Bond Orbital (NBO) Analysis and Stability Assessment

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma, σ, and pi, π). A key part of NBO analysis is examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

Calculating these values for this compound would provide a quantitative measure of its stability and reactivity profile.

Table 2: Illustrative Global Reactivity Descriptors This table is a template showing how data would be presented. Specific values for this compound are not available.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

Simulation of Spectroscopic Properties

Computational methods are frequently used to simulate spectroscopic data, which can aid in the interpretation of experimental results. For this compound, key spectroscopic properties could be simulated:

UV-Visible Spectroscopy: Using TD-DFT, the electronic transitions between molecular orbitals can be calculated. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

Infrared (IR) and Raman Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. researchgate.net Each frequency corresponds to a specific type of bond stretching, bending, or wagging. Simulating the IR and Raman spectra can help in assigning the peaks observed in experimental spectra to specific vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (δ) for atoms like ¹H and ¹³C. researchgate.net These theoretical shifts can be compared to experimental data to confirm the molecular structure.

Theoretical Vibrational (IR/Raman) Spectra Generation

The generation of theoretical vibrational spectra, specifically Infrared (IR) and Raman spectra, is a powerful tool for the structural elucidation of molecules like this compound. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate the normal modes of vibration. These calculations provide theoretical frequencies and intensities that can be compared with experimental data, aiding in the assignment of spectral bands to specific molecular motions.

For instance, studies on related quinoline derivatives, such as 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and 6-bromo-2-methylquinoline, have successfully utilized DFT calculations with basis sets like B3LYP/6-311+G(**) and B3LYP/6-31+G(d,p) to predict their vibrational spectra. nih.govresearchgate.net In these studies, a close agreement between the observed and calculated frequencies is often achieved after applying scaling factors to the computed wavenumbers to account for anharmonicity and other systematic errors. nih.govresearchgate.net The potential energy distribution (PED) analysis is also commonly performed to provide a detailed assignment of each vibrational mode. researchgate.net

A theoretical vibrational analysis of this compound would involve optimizing its molecular geometry and then calculating the harmonic vibrational frequencies at a chosen level of theory. The resulting data would be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν(C≡N) | ~2230 | High | Medium | Nitrile stretch |

| ν(C-F) | ~1250 | High | Low | C-F stretch |

| ν(C-CH3) | ~2950 | Medium | High | Methyl C-H stretch |

| Ring vibrations | 1400-1600 | Variable | Variable | Quinoline ring stretching |

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another crucial application of computational chemistry in characterizing molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For quinoline derivatives, DFT calculations employing the GIAO method have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. Studies on various substituted quinolines demonstrate the utility of this approach in assigning NMR signals and confirming molecular structures. The accuracy of these predictions is often enhanced by considering solvent effects, typically through a Polarizable Continuum Model (PCM).

A computational study of this compound would involve calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the GIAO method. The results would be tabulated and compared against a reference standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F.

Table 2: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (methyl) | Data not available | Data not available |

| C (nitrile) | Data not available | Data not available |

| C (C-F) | Data not available | Data not available |

| F | Data not available | Data not available |

Simulated Electronic Absorption Spectra and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (like UV-Vis spectra) and calculating excitation energies of organic molecules. This method provides insights into the electronic transitions between molecular orbitals.

For quinoline derivatives, TD-DFT calculations have been used to predict their electronic spectra and to understand the nature of the electronic transitions, which are often of a π→π* character. These calculations can also elucidate the effects of different substituents on the absorption wavelengths. For instance, a combined experimental and theoretical study on quinoline derivatives showed that changes in the substitution pattern can lead to shifts in the absorption maxima.

A TD-DFT study of this compound would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Hypothetical Simulated Electronic Absorption Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Nonlinear Optical (NLO) Properties Calculations

The investigation of nonlinear optical (NLO) properties is a significant area of materials science, with applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO response of molecules.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations are commonly used to compute β, as well as related properties like the dipole moment (μ) and polarizability (α). For a molecule to exhibit a significant NLO response, it often needs to possess a large dipole moment and be easily polarizable.

While no specific NLO data for this compound was found, a theoretical study on a similarly named but structurally different compound, 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, demonstrated the use of DFT at the B3LYP/6-311+G(d,p) level to calculate these properties. researchgate.net The study compared the calculated values to those of urea, a standard reference material for NLO properties. researchgate.net

A computational investigation of the NLO properties of this compound would provide values for its dipole moment, polarizability, and first hyperpolarizability.

Table 4: Hypothetical Calculated NLO Properties for this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available |

| Polarizability (α) [a.u.] | Data not available |

| First Hyperpolarizability (β) [a.u.] | Data not available |

Solvent Effects and Solvation Models (e.g., CPCM) in Computational Studies

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are therefore crucial for accurate predictions. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. This model can be applied in conjunction with DFT calculations to study the influence of different solvents on the geometry, spectra, and other properties of the solute molecule. For quinoline derivatives, CPCM has been used to investigate how solvent polarity affects their physicochemical characteristics, such as dipole moments and solvation energies. amazonaws.com

Molecular Dynamics Simulations (if applicable for conformational flexibility or interactions)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. While this compound is a relatively rigid molecule, MD simulations could be employed to study its interactions with other molecules, such as solvent molecules or biological macromolecules. For instance, MD simulations have been used to investigate the interactions of quinoline derivatives with proteins, providing insights into their potential as enzyme inhibitors. doi.org Such simulations can reveal details about the binding modes and the stability of the ligand-protein complexes. doi.org

Reactivity Profile and Reaction Mechanisms of 6 Fluoro 2 Methylquinoline 5 Carbonitrile

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of 6-Fluoro-2-methylquinoline-5-carbonitrile, the fluorine atom at the C6 position is a potential site for nucleophilic attack. The strong electron-withdrawing nature of the nitrile group at C5 and the electronegativity of the nitrogen atom in the quinoline ring activate the C6 position towards substitution.

A notable example of this reactivity is the displacement of a halogen at a similar position in a related compound. In a patented synthesis, 5-bromo-6-fluoro-2-methylquinoline (B3155542) was reacted with 1,1-dimethylethyl 1-piperazinecarboxylate in the presence of a palladium catalyst (Pd(OAc)₂), a phosphine (B1218219) ligand (BINAP), and a base (cesium carbonate). google.com This reaction demonstrates that the C6 position is reactive towards nucleophilic substitution, in this case by a nitrogen nucleophile. It is highly probable that this compound would undergo similar reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding 6-substituted-2-methylquinoline-5-carbonitriles. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrile group and the quinoline nitrogen.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the heterocyclic nitrogen atom. However, the existing substituents on this compound will direct incoming electrophiles to specific positions. The methyl group at C2 is an activating group, while the fluorine at C6 and the nitrile at C5 are deactivating groups.

Transformations of the Carbonitrile Functional Group

The carbonitrile (nitrile) group at the C5 position is a versatile functional handle that can be converted into several other important chemical entities.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds through the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. rsc.org In the case of this compound, this reaction would yield 6-Fluoro-2-methylquinoline-5-carboxylic acid.

Basic hydrolysis is also a common method, where the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. This initially forms a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid.

The carbonitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions. Complete reduction to a primary amine, (6-Fluoro-2-methylquinolin-5-yl)methanamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Partial reduction to an aldehyde, 6-Fluoro-2-methylquinoline-5-carbaldehyde, can be accomplished using a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the aldehyde.

The nitrile group can participate in cyclization reactions to form new heterocyclic rings. For instance, treatment with certain reagents can lead to the formation of fused ring systems. One common reaction is the formation of a tetrazole ring upon reaction with sodium azide (B81097) and an acid. In the context of this compound, this would lead to the formation of a quinolino[5,6-e]tetrazole derivative.

Furthermore, the nitrile group can react with dinucleophiles to construct various five- or six-membered heterocyclic rings fused to the quinoline core. For example, reaction with hydrazine (B178648) could potentially lead to the formation of a 3-amino-pyrazolo[4,3-f]quinoline derivative. The specific outcome of such cyclization reactions would be highly dependent on the nature of the dinucleophile and the reaction conditions employed. researchgate.net

Reactions Involving the Fluoro and Methyl Substituents

The fluoro and methyl groups on the quinoline ring also exhibit characteristic reactivities.

The fluorine atom at C6, as discussed in the nucleophilic substitution section, is the most likely site for displacement by strong nucleophiles under SNAr conditions. The reactivity of the C-F bond is enhanced by the presence of the electron-withdrawing nitrile group. nih.gov

The methyl group at the C2 position is susceptible to a variety of reactions. The protons of the methyl group are acidic due to their benzylic-like position and the electron-withdrawing nature of the quinoline ring. This allows for condensation reactions with aldehydes and ketones in the presence of a base to form styryl-type derivatives. biosynth.com For instance, reaction with benzaldehyde (B42025) would yield 6-fluoro-2-styrylquinoline-5-carbonitrile. The methyl group can also be oxidized to a carboxylic acid (2-carboxy-6-fluoroquinoline-5-carbonitrile) using strong oxidizing agents, although this might compete with the oxidation of the quinoline ring itself. youtube.com Additionally, the methyl group can be a site for radical halogenation under appropriate conditions.

Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N bond formation)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. For a molecule like this compound, these reactions would likely proceed at the positions of the quinoline ring that are most susceptible to activation by a metal catalyst, typically at aryl-halide bonds or activated C-H bonds.

Given the presence of a fluorine atom at the 6-position, this site is a prime candidate for C-C and C-N bond formation via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, are commonly employed for such transformations on halo-aromatic substrates. nih.gov

The electron-withdrawing nature of the fluorine atom can influence the oxidative addition step in palladium-catalyzed cycles. While C-F bonds are generally strong, their activation can be facilitated by appropriate ligand choice and reaction conditions. However, it is more common for such couplings to occur at positions bearing more reactive halogens like bromine or iodine. Should a bromo or iodo derivative of this compound be utilized, a wide array of coupling partners could be introduced.

Table 1: Predicted Outcomes of Metal-Catalyzed C-C Coupling Reactions on a 6-Halo-2-methylquinoline-5-carbonitrile Scaffold

| Catalyst System | Coupling Partner | Expected Product | Predicted Yield Range (%) |

| Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | 6-Aryl-2-methylquinoline-5-carbonitrile | 70-90 |

| PdCl₂(dppf), Cs₂CO₃ | Alkylborane | 6-Alkyl-2-methylquinoline-5-carbonitrile | 65-85 |

| CuI, PdCl₂(PPh₃)₂ | Terminal alkyne | 6-Alkynyl-2-methylquinoline-5-carbonitrile | 75-95 |

Note: This table represents predicted outcomes based on known Suzuki and Sonogashira coupling reactions of substituted haloquinolines and not specific experimental data for this compound.

For C-N bond formation, the Buchwald-Hartwig amination is a key methodology. mit.eduresearchgate.net The reaction of a 6-halo derivative of the title compound with various amines in the presence of a palladium catalyst and a suitable base would be expected to yield the corresponding 6-amino-2-methylquinoline-5-carbonitrile derivatives. The choice of ligand is crucial in these transformations to promote efficient reductive elimination. nih.gov

Table 2: Predicted Outcomes of Metal-Catalyzed C-N Coupling Reactions on a 6-Halo-2-methylquinoline-5-carbonitrile Scaffold

| Catalyst System | Amine | Expected Product | Predicted Yield Range (%) |

| Pd₂(dba)₃, BINAP, NaOt-Bu | Primary amine | 6-(Alkylamino)-2-methylquinoline-5-carbonitrile | 60-80 |

| Pd(OAc)₂, XPhos, K₃PO₄ | Secondary amine | 6-(Dialkylamino)-2-methylquinoline-5-carbonitrile | 55-75 |

| PdCl₂(Amphos), Cs₂CO₃ | Aniline (B41778) | 6-(Phenylamino)-2-methylquinoline-5-carbonitrile | 65-85 |

Note: This table represents predicted outcomes based on known Buchwald-Hartwig amination reactions of substituted haloquinolines and not specific experimental data for this compound.

Ring Opening and Recyclization Reactions of Quinoline Derivatives

The quinoline ring is generally stable; however, under certain conditions, ring-opening reactions can occur. pharmaguideline.com Oxidative cleavage of the benzene ring of the quinoline system can be achieved using strong oxidizing agents, though the pyridine (B92270) ring tends to be more resistant to oxidation. pharmaguideline.com Conversely, the pyridine ring can be opened under specific reductive or nucleophilic conditions.

For this compound, the presence of the electron-withdrawing cyano group at the 5-position could potentially activate the benzene ring towards nucleophilic attack, although this is less common. More likely, harsh reaction conditions would be required to effect ring opening.

Recyclization reactions often follow ring-opening and can lead to the formation of novel heterocyclic systems. For instance, the Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid, which proceeds through a ring-opening of the isatin. pharmaguideline.com While not a direct reaction of the title compound, it illustrates the principle of ring dynamics in quinoline synthesis. A hypothetical ring-opening of the pyridine moiety of this compound, followed by reaction with a suitable dinucleophile, could lead to the formation of new fused heterocyclic structures.

Mechanistic Studies of Key Transformations Using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition states, and the electronic properties of molecules. rsc.orgnih.gov For this compound, computational studies would be invaluable for understanding its reactivity.

A computational analysis could elucidate the following:

Electron Distribution: The combination of a π-donating methyl group at C2 and π-withdrawing fluoro and cyano groups at C6 and C5, respectively, creates a complex electronic environment. DFT calculations could map the electron density and predict sites most susceptible to electrophilic or nucleophilic attack.

Reaction Barriers: For metal-catalyzed coupling reactions, computational models can calculate the energy barriers for key steps like oxidative addition and reductive elimination, helping to predict the feasibility and efficiency of different catalytic systems. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of reaction products and intermediates. rsc.org

For example, a DFT study could compare the activation barriers for the oxidative addition of a palladium(0) complex to a C-F versus a C-Br bond at the 6-position of the quinoline ring, providing a theoretical basis for choosing the optimal halogen for cross-coupling reactions. Such studies on related substituted quinolines have shown that electron-withdrawing groups can influence the electrophilicity of the aromatic ring and the stability of reaction intermediates. nih.gov

Potential Applications and Material Science Relevance of 6 Fluoro 2 Methylquinoline 5 Carbonitrile Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical reactivity of 6-fluoro-2-methylquinoline-5-carbonitrile makes it a valuable starting point for the synthesis of more complex molecular structures. The presence of the fluoro and nitrile groups, along with the methyl group and the quinoline (B57606) nitrogen, offers multiple sites for chemical modification. nih.govnih.gov

Precursors for Polycyclic Heterocyclic Scaffolds

The quinoline ring system itself is a precursor to a wide array of fused heterocyclic systems. The nitrile group in the 5-position of this compound is a particularly useful functional group for elaboration into further rings. For instance, nitriles can undergo reactions such as cycloadditions or be hydrolyzed to carboxylic acids, which can then participate in intramolecular cyclization reactions. These reactions can lead to the formation of polycyclic structures with interesting electronic and biological properties. The synthesis of fused tricyclic quinoline derivatives through metal-free electrocatalytic [4 + 2] annulation has been demonstrated, showcasing a modern approach to building such complex scaffolds. acs.org

Building Blocks for Complex Molecular Architectures

The functional groups on this compound allow it to serve as a foundational building block for larger, more intricate molecules. The fluorine atom can influence the electronic properties and metabolic stability of a molecule, a desirable trait in medicinal chemistry. ethernet.edu.et The nitrile group can be converted into various other functional groups, such as amines or tetrazoles, providing further points for molecular elaboration. The methyl group at the 2-position can also be functionalized, for example, through condensation reactions. This multi-faceted reactivity allows for the construction of diverse and complex molecular architectures.

Contributions to Photonic Technology and Advanced Materials

The inherent photophysical properties of the quinoline nucleus, combined with the electronic influence of the fluoro and nitrile substituents, make derivatives of this compound promising candidates for applications in photonic technology and advanced materials.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Quinoline derivatives are widely recognized for their utility in organic light-emitting diodes (OLEDs) due to their electron-transporting and light-emitting capabilities. researchgate.netrsc.org Metal complexes of quinoline derivatives, such as those with aluminum (Alq3) and zinc (Znq2), are staple materials in OLED fabrication. mdpi.comdergipark.org.tr The introduction of a fluorine atom can enhance properties like thermal stability and hydrolytic stability, which are crucial for the longevity of OLED devices. researchgate.net Furthermore, the development of thermally activated delayed fluorescence (TADF) materials based on quinoline has led to highly efficient non-doped OLEDs. rsc.org

| Emitter | Maximum External Quantum Efficiency (EQE) | Turn-on Voltage | Reference |

| DMAC-QL | 7.7% | 3.2 V | rsc.org |

| PXZ-QL | 17.3% | 2.6 V | rsc.org |

| PTZ-QL | 14.8% | 2.8 V | rsc.org |

| DMeOBQ | - | 2.8 V | researchgate.netuconn.edu |

| ZnStq_OCH3:PVK | 1.24 cd/A | 6.94 V | mdpi.com |

In the realm of organic photovoltaics, quinoline derivatives have been explored as components of dye-sensitized solar cells (DSSCs). Their tunable electronic properties and strong absorption in the visible spectrum make them suitable as photosensitizers. sigmaaldrich.com

Development of Fluorescent Probes and Chemical Sensors

The quinoline moiety is an excellent fluorophore, and its derivatives are frequently used to design fluorescent probes for the detection of various analytes. The fluorescence properties of these probes can be modulated by the binding of a target species, leading to a measurable signal. Quinoline-based probes have been developed for the detection of metal ions such as Zn2+, Fe3+, and Cu2+, as well as nitro-phenolic compounds. semanticscholar.orgrsc.orgnanobioletters.comnih.gov The sensitivity of these probes can be exceptionally high, with detection limits reaching the nanomolar and parts-per-billion range.

| Probe | Analyte | Detection Limit | Reference |

| Sensor 1 | Fe3+ | 8.67 x 10⁻⁵ M | nih.gov |

| Quinoline-based probe | Cu2+ | 1.03 µM | rsc.org |

| Quinoline-based probe | Zn2+ | 72 nM | nanobioletters.com |

| bqbpbn | TNP | 1.2 ppm | semanticscholar.org |

| bqbpxn | TNP | 0.3 ppm | semanticscholar.org |

| bqbpbn | Zn2+ | 5 ppb | semanticscholar.org |

| bqbpxn | Zn2+ | 10 ppb | semanticscholar.org |

| R1 | Cd2+ | 4 x 10⁻⁶ mol/L (visual) | researchgate.net |

Catalytic Applications of Structural Analogues and Derivatives

Quinoline derivatives can also play a role in catalysis, either as the catalyst itself or as a ligand that modifies the activity of a metal catalyst. Various catalyst-promoted reactions have been developed for the synthesis of quinoline and its derivatives, highlighting the importance of this structural motif. nih.gov Nanocatalysts have been shown to be particularly effective in green synthetic protocols for quinoline derivatives. nih.govacs.org Furthermore, quinoline derivatives have been used in catalytic ozonation for the degradation of pollutants and in organocatalytic C-H hydroxylation reactions. acs.orgepa.gov The development of new catalysts for the synthesis of functionalized quinolines is an active area of research, with metal-free and gold-catalyzed methods showing promise. nih.govnih.gov

Design of Organocatalysts Incorporating the Quinoline Moiety

The quinoline scaffold is a key component in the design of various organocatalysts. Its rigid structure and the presence of the nitrogen atom allow it to participate in a range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for substrate activation and stereocontrol in asymmetric catalysis. While specific research on this compound as a direct organocatalyst is not extensively documented, the broader class of quinoline derivatives serves as a foundation for developing new catalytic systems. The electron-withdrawing nature of the fluoro and nitrile groups in this particular compound could modulate the electronic properties of the quinoline ring, potentially influencing its catalytic activity and selectivity when incorporated into a larger catalyst structure.

Ligand Design for Transition Metal Catalysis

Quinoline derivatives are widely employed as ligands in transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the fused aromatic system can be modified to influence the steric and electronic environment of the metal. This allows for precise control over the catalytic activity and selectivity of the resulting metal complex.

For instance, research has demonstrated the use of quinoline-8-carbaldehydes in Rhodium(III)-catalyzed reactions. acs.org In these processes, the nitrogen atom of the quinoline assists in the activation of a C-H bond, guiding the metal catalyst to a specific position on the molecule. acs.org This directing-group ability is fundamental to achieving high selectivity in complex organic transformations. The substitution pattern on the quinoline ring, including the presence of groups like fluoro and methyl as in this compound, can significantly impact the ligand's properties and the subsequent catalytic performance. acs.org

Supramolecular Chemistry and Crystal Engineering Initiatives

The quinoline motif is a subject of interest in supramolecular chemistry due to its capacity for strong C–H···π and π–π stacking interactions. acs.org These non-covalent forces are instrumental in the rational design of molecular systems and the construction of novel materials. acs.org

Formation of Self-Assembled Systems

Derivatives of quinoline have been shown to self-assemble into a variety of ordered supramolecular architectures. These assemblies are driven by a combination of non-covalent interactions. For example, certain styryl quinoline derivatives form structures like helices and 3D frameworks through C–H···O, O–H···O, and π–π stacking interactions. acs.org

In other research, specifically designed quinoline-containing molecules have been shown to act as gelators, forming stable organogels in various solvents. rsc.orgrsc.org The self-assembly process can lead to the formation of different structures, such as fibers, tubes, and ribbons, which create three-dimensional networks that immobilize the solvent. rsc.org The resulting materials can exhibit interesting properties, such as fluorescence that is responsive to external stimuli like acids and amines. rsc.org The specific substituents on the quinoline ring play a critical role in directing the self-assembly process and determining the morphology and properties of the resulting supramolecular material. acs.orgrsc.org

Design of Host-Guest Systems

The defined structure of the quinoline scaffold makes it an excellent component for building molecular containers in host-guest chemistry. Researchers have successfully self-assembled mono- and dinuclear metallacycles using quinoline-based ligands and metal centers like Palladium(II) and Platinum(II). rsc.org

These metallacycles form molecular rectangles with cavities capable of encapsulating aromatic guest molecules. rsc.org The recognition and binding of guests are driven by a combination of hydrophobic forces, π–π stacking, and C–H···π interactions. rsc.org The quinoline units within the host structure can influence the size, shape, and electronic properties of the binding cavity. rsc.org Furthermore, the presence of quinoline moieties can lead to the formation of different stereoisomers (atropisomers) of the host, and the addition of a suitable guest can induce a stereoselective self-assembly, favoring the formation of one isomer over the other. rsc.org

Significance as Academic Scaffolds in Medicinal Chemistry Research

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in numerous biologically active compounds and its ability to serve as a versatile starting point for the design and synthesis of new therapeutic agents. nih.govnih.govbenthamdirect.comfrontiersin.org The functionalization of the quinoline core allows for the modulation of its pharmacological properties to target a wide array of biological processes. frontiersin.orgnih.gov

Investigation of Enzyme Inhibition Potential (e.g., PDE4 inhibitors)

A significant area of research involves the development of quinoline derivatives as enzyme inhibitors. Phosphodiesterases (PDEs) are a family of enzymes that are important targets in drug discovery. Specifically, inhibitors of PDE4 have been investigated for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Research has shown that tetrahydroquinoline derivatives can be potent and selective inhibitors of the PDE4B isozyme. nih.gov Molecular docking studies suggest that the tetrahydroquinoline moiety plays a key role by forming hydrogen bonds and π-π stacking interactions within the active site of the enzyme. nih.gov

Moreover, fluorinated quinoline derivatives have been synthesized and evaluated as inhibitors of PDE5, an enzyme relevant to Alzheimer's disease research. hzdr.de Studies revealed that the introduction of a fluorine atom on the quinoline scaffold did not negatively impact the affinity for the PDE5 enzyme, and certain fluoroethoxy-substituted derivatives showed high inhibitory activity and selectivity. hzdr.de The data below summarizes the inhibitory activity of selected quinoline derivatives against PDE5A1.

Table 1: Inhibitory Activity of Selected Quinoline Derivatives on PDE5A1

| Compound | % Inhibition at 100 nM | IC₅₀ (nM) |

|---|---|---|

| 22a | >88% | - |

| 22b | >88% | - |

| 24a | >88% | 7.39 |

| 24b | >88% | 1.86 |

| 32a | - | 358 |

| 32b | - | 192 |

Data sourced from a study on novel fluorinated quinoline derivatives. hzdr.de The compounds are complex derivatives of the quinoline scaffold, not the specific subject compound of this article.

This body of research underscores the importance of the quinoline scaffold, including fluorinated variants like this compound, as a foundational structure for designing novel and selective enzyme inhibitors for therapeutic purposes. nih.govhzdr.de

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-fluoro-2-methylquinoline (B24327) |

| Anilino quinoline |

| Calix nih.govarene |

| Chloroquine |

| Mefloquine |

| Pemetrexed |

| Piperaquine |

| Platinum(II) |

| Palladium(II) |

| Quinine |

| Quinoline-8-carbaldehyde |

| Rhodium(III) |

| Styryl quinoline |

| Tetrahydroquinoline |

| 5-amino-1-phenylpyrazole |

| 5-bromo-6-fluoro-2-methylquinoline (B3155542) |

Molecular Interactions with Biomolecules (e.g., Human Serum Albumin, DNA)

The interaction of small molecules with biomacromolecules like proteins and nucleic acids is fundamental to their biological activity and pharmacokinetic profiles. For derivatives of this compound, understanding these interactions is key to unlocking their therapeutic and diagnostic potential.

Interaction with Human Serum Albumin (HSA):

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a compound to HSA can significantly affect its bioavailability, distribution, and half-life. While direct studies on this compound derivatives are not extensively documented, research on analogous quinoline structures provides valuable insights.

The binding of quinoline derivatives to HSA is often characterized by a combination of hydrophobic interactions and hydrogen bonding. nih.govswu.ac.thnih.gov The planar quinoline ring can insert into hydrophobic pockets of the protein, while the nitrogen atom and other substituents can form hydrogen bonds with amino acid residues. For instance, studies on 5-amino-8-hydroxyquinoline have shown that it binds to a cleft between subdomains IIA and IIIA of BSA (a homolog of HSA), with hydrogen bonding and electrostatic interactions being the primary driving forces. nih.gov The binding constant for this interaction was moderate, suggesting a good balance between protein binding for transport and release at the target site. nih.gov

The presence of a fluorine atom at the 6-position in the target compound's derivatives could enhance binding affinity through favorable electrostatic or hydrophobic interactions. The electron-withdrawing nature of the 5-carbonitrile group would also influence the electronic distribution of the quinoline ring, potentially modulating its interaction with HSA. Spectroscopic studies, such as fluorescence quenching and circular dichroism, are instrumental in characterizing these interactions, revealing details about binding constants, binding sites, and conformational changes in the protein upon complexation. swu.ac.thnih.govmdpi.comresearchgate.net

Interaction with DNA:

DNA is a primary target for many antimicrobial and anticancer agents. The planar aromatic structure of the quinoline ring system makes it a prime candidate for intercalation between DNA base pairs. nih.gov This mode of binding can lead to significant structural distortions in the DNA double helix, interfering with replication and transcription processes.

Recent studies on quinoline-based compounds have demonstrated their ability to inhibit DNA-acting enzymes through intercalation. biorxiv.orgbiorxiv.org For example, certain quinoline analogs were found to intercalate into a DNA substrate bound by the bacterial adenine (B156593) methyltransferase CamA, leading to a conformational change that inhibits the enzyme's function. biorxiv.orgbiorxiv.org The substituents on the quinoline ring play a critical role in the specificity and strength of these interactions.

Table 1: Interaction of Quinoline Derivatives with Human Serum Albumin (HSA) This table is based on data from related quinoline compounds due to the absence of direct studies on this compound.

| Compound | Binding Site on HSA | Primary Driving Forces | Binding Constant (K) | Techniques Used | Reference |

|---|---|---|---|---|---|

| 5-Amino-8-hydroxyquinoline | Subdomains IIA and IIIA | Hydrogen bonding, Electrostatic interactions | ~104 M-1 | Fluorescence Spectroscopy, Molecular Docking | nih.gov |

| Quinoline Yellow | Subdomain IIA | Hydrophobic forces, Hydrogen bonding | Moderate affinity | Fluorescence Spectroscopy, Circular Dichroism, Molecular Docking | nih.gov |

| 2,4-Disubstituted Quinolines | Site I (Sub-domain IIA) | Van der Waals forces, Hydrogen bonding | 104-105 L·mol-1 | Fluorescence Spectroscopy, Molecular Docking | swu.ac.th |

Structure-Activity Relationship (SAR) Studies of Quinoline Carbonitriles as Antimicrobial Agents (in vitro)

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Quinoline derivatives have a long history as effective antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics. slideshare.net The structure-activity relationship (SAR) of these compounds provides a roadmap for designing more potent and selective drugs.

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netbiointerfaceresearch.comnih.gov For instance, the presence of a fluorine atom at the C-6 position is a well-established feature in many potent fluoroquinolone antibiotics, as it often leads to enhanced antibacterial activity. slideshare.net The methyl group at the C-2 position in the target compound's derivatives could also influence activity, potentially through steric interactions with the target enzyme or by modulating the compound's lipophilicity.

The 5-carbonitrile group is an interesting feature from an SAR perspective. As a strong electron-withdrawing group, it can significantly alter the electronic properties of the quinoline ring, which may impact its interaction with bacterial targets such as DNA gyrase or topoisomerase IV. While specific SAR studies on 5-cyanoquinolines as antimicrobial agents are not abundant, research on other 5-substituted quinolines provides some clues. For example, studies on quinoline-5-sulfonamides have shown that substitutions at this position can lead to compounds with antistaphylococcal activity. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the structure-activity relationships within this class of compounds, as direct data for this compound is not available.

| Compound/Derivative Class | Substitution Pattern | Bacterial Strain(s) | MIC (μg/mL) | Key SAR Findings | Reference |

|---|---|---|---|---|---|

| Indolizinoquinoline-5,12-dione derivative | 9-Bromo substitution | E. coli, S. pyogenes | 2 | Substitution at the 9-position can lead to potent activity. | nih.gov |

| Quinoline coupled hybrid (5d) | 5-Chloro, 13-phenethyl-oxazino[5,6-h]quinoline core | Gram-positive and Gram-negative strains | 0.125–8 | Hybridization of quinoline with other pharmacophores can broaden the antibacterial spectrum. | nih.gov |

| 8-Hydroxyquinoline-5-sulfonamide derivative (3c) | 8-Hydroxy, 5-sulfonamide | MRSA | Comparable to oxacillin/ciprofloxacin | The 8-hydroxy group is crucial for activity. | mdpi.com |

| Pyrimido[5,4-c]quinoline-2,4-dione derivatives (5d, 5e, 5f, 5h, 5k) | Various substitutions on the pyrimidoquinoline core | Gram-positive and Gram-negative bacteria | Moderate activity | Broad-spectrum efficacy can be achieved with this scaffold. | tandfonline.com |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Fluoro-2-methylquinoline-5-carbonitrile will likely focus on methods that are not only efficient but also environmentally benign. While specific synthetic routes for this exact molecule are not widely published, the general synthesis of fluorinated quinolines provides a roadmap for future research.

Classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. Modern approaches are moving towards milder, more sustainable alternatives. For instance, metal-free synthetic strategies are gaining traction. One such method involves the condensation of anilines with vinyl ethers catalyzed by iodine, which is both mild and inexpensive. Another approach is the use of p-toluenesulfonic acid as a catalyst in a Povarov reaction to create the quinoline core.

| Synthetic Strategy | Key Features | Potential for this compound |

| Modified Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | A potential route starting from 2-amino-5-fluorobenzonitrile (B1271947) and a suitable ketone. |

| Metal-Free Catalysis (e.g., Iodine) | Milder reaction conditions, lower cost, and reduced metal contamination. | Adaptation of known methods for 2-methylquinolines using a fluorinated and cyanated aniline (B41778) precursor. |

| Povarov Reaction | [4+2] cycloaddition of an aromatic amine, an aldehyde, and an alkene. | A convergent synthesis that could potentially be adapted for the target molecule. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification. | Development of a streamlined process from simple precursors to the final product. |

Exploration of Novel Functionalization Strategies

The this compound scaffold offers multiple sites for further chemical modification, each with the potential to tune the molecule's properties for specific applications. Future research will undoubtedly focus on exploring novel functionalization strategies for this compound.

The quinoline ring itself is amenable to various transformations. The methyl group at the 2-position can be a site for condensation reactions or can be functionalized through oxidation. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of these modifications.

The carbonitrile group is a particularly versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. Each of these transformations opens up new avenues for creating derivatives with potentially enhanced biological activity or material properties.

| Functionalization Site | Potential Reactions | Resulting Functional Group |

| 2-Methyl Group | Condensation with aldehydes | Styryl derivatives |

| Oxidation | Carboxylic acid | |

| Quinoline Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or alkyl groups |

| Nucleophilic Aromatic Substitution | Introduction of amino or alkoxy groups | |

| 5-Carbonitrile Group | Hydrolysis | Carboxylic acid, Amide |

| Reduction | Amine | |

| Cycloaddition with azides | Tetrazole |

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

As derivatives of this compound are developed, particularly for applications in materials science and as biological probes, the use of advanced spectroscopic techniques to study their dynamic behavior will be essential. While standard techniques like NMR and mass spectrometry are crucial for initial characterization, more sophisticated methods will be needed to understand how these molecules interact with their environment.

For instance, time-resolved fluorescence spectroscopy could be used to study the excited-state dynamics of these compounds, which is particularly relevant for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be invaluable for unambiguously assigning the structure of complex derivatives and for studying their conformational dynamics in solution. The presence of the fluorine atom also allows for the use of 19F NMR, which is a powerful tool for probing the local electronic environment.

Synergistic Integration of Computational Chemistry and Experimental Design

The integration of computational chemistry with experimental design is a powerful strategy for accelerating the discovery and optimization of new molecules. dntb.gov.ua In the context of this compound, computational methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties before a molecule is ever synthesized in the lab. dntb.gov.ua

DFT calculations can be employed to:

Predict the geometric and electronic structure of the molecule.

Calculate its theoretical spectroscopic signatures (NMR, IR) to aid in experimental characterization.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and its potential in electronic applications. nih.gov

Model the interaction of the molecule with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents. dntb.gov.ua

By using computational screening to prioritize synthetic targets, researchers can save significant time and resources. This synergistic approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.